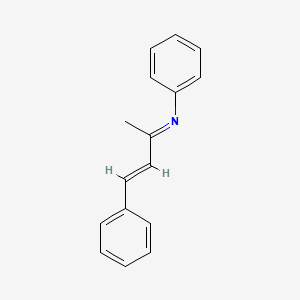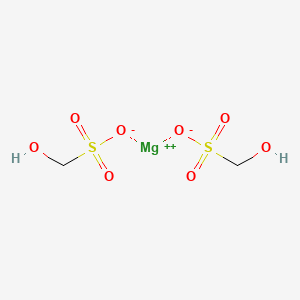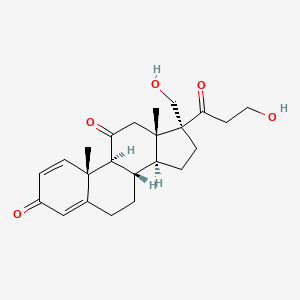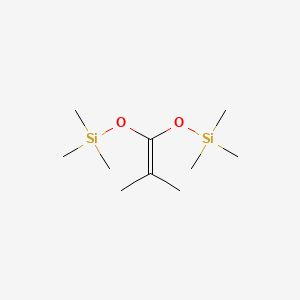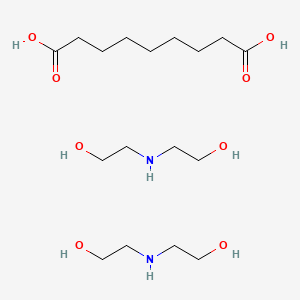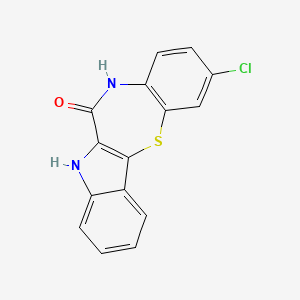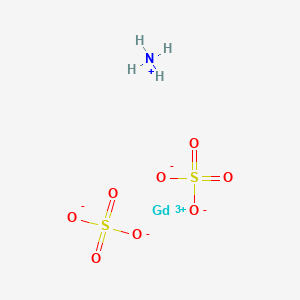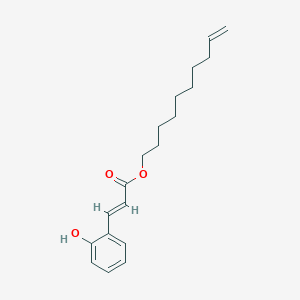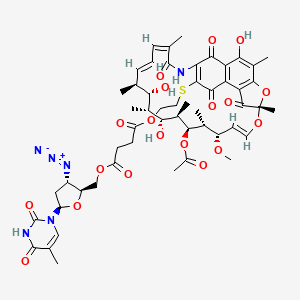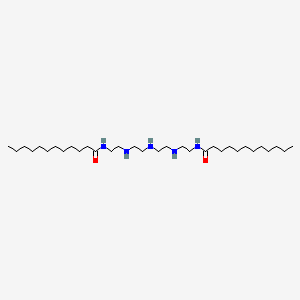
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the chlorophenyl groups: This step often involves the use of chlorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Medicinal Chemistry: Used in the development of antifungal and antibacterial agents.
Biological Studies: Investigated for its potential effects on various biological pathways.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, leading to the disruption of biological processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
- 1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
Uniqueness
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of chlorophenyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
Propiedades
Número CAS |
107741-23-1 |
|---|---|
Fórmula molecular |
C17H13Cl2N3O2 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
Clave InChI |
BYNQSWQNNJNNDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


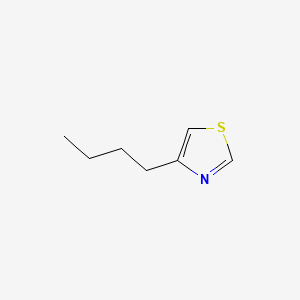
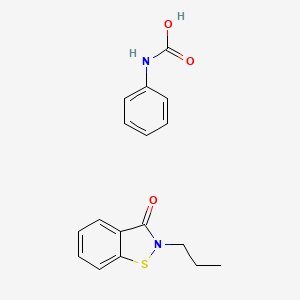
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
